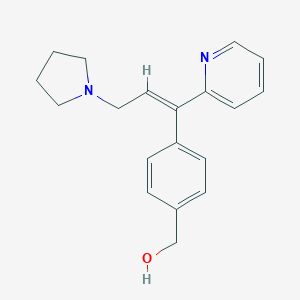

Hydroxymethyltriprolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of apigenin-8-C-glucoside can be achieved through enzymatic glycosylation. This method involves the use of glycosyltransferases and glycosidases to catalyze the formation of glycosidic bonds. For instance, glycosyltransferases from Bacillus thuringiensis have been used to glycosylate vitexin . The reaction typically occurs in a buffer solution containing the enzyme, the sugar donor, and the substrate (vitexin), under mild conditions such as 35°C with shaking at 180 rpm for 24 hours .

Industrial Production Methods: In industrial settings, the production of apigenin-8-C-glucoside often involves the use of solvent-stable β-fructosidase in organic solvents. This enzyme shows high activity and stability in 30–80% ethyl acetate, leading to high yields of vitexin glycosides . The reaction mixture typically contains the enzyme, sucrose, vitexin, and the organic solvent, and is conducted at 35°C with shaking for 24 hours .

Analyse Chemischer Reaktionen

Reaktionstypen: Apigenin-8-C-glucosid durchläuft verschiedene chemische Reaktionen, darunter Glykosylierung, Oxidation und Reduktion.

Häufige Reagenzien und Bedingungen:

Glykosylierung: Diese Reaktion beinhaltet die Addition einer Zuckergruppe an das Flavonoid.

Oxidation und Reduktion: Diese Reaktionen können die Hydroxylgruppen in der Flavonoidstruktur modifizieren. Häufige Reagenzien umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid.

Hauptprodukte: Die Hauptprodukte dieser Reaktionen umfassen verschiedene glykosylierte Derivate von Apigenin-8-C-glucosid, die häufig eine verbesserte Löslichkeit und Bioaktivität aufweisen .

Wissenschaftliche Forschungsanwendungen

Medizin: Apigenin-8-C-glucosid wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krebs, Diabetes, Fettleibigkeit, Depression, Schlaflosigkeit und verschiedenen entzündungsbedingten Erkrankungen untersucht

5. Wirkmechanismus

Apigenin-8-C-glucosid entfaltet seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege. Es moduliert wichtige Signalmoleküle, die an der Proliferation, Invasion und Metastasierung von Krebszellen beteiligt sind, darunter die JAK/STAT-, PI3K/Akt/mTOR-, MAPK/ERK-, NF-κB- und Wnt/β-Catenin-Signalwege . Darüber hinaus reguliert es den Lipidstoffwechsel über den AMPK-vermittelten Signalweg, was zur Linderung von Fettleibigkeit und nicht-alkoholischer Fettlebererkrankung beiträgt .

Wirkmechanismus

Apigenin-8-C-glucoside exerts its effects through various molecular targets and pathways. It modulates key signaling molecules involved in cancer cell proliferation, invasion, and metastasis, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin pathways . Additionally, it regulates lipid metabolism via the AMPK-mediated pathway, which helps alleviate obesity and non-alcoholic fatty liver disease .

Vergleich Mit ähnlichen Verbindungen

Apigenin-8-C-glucosid ist unter den Flavonoiden aufgrund seines spezifischen Glykosylierungsmusters einzigartig. Ähnliche Verbindungen umfassen:

Apigenin-7-O-glucosid (Apigetrin): In Löwenzahnpulver enthalten.

Apigenin-6-C-glucosid (Isovitexin): In verschiedenen Pflanzen enthalten.

Apigenin-7-O-neohesperidosid (Rhoifolin): In Zitrusfrüchten enthalten.

Apigenin-6-C-glucosid-8-C-arabinosid (Schaftoside): In verschiedenen Pflanzen enthalten.

Diese Verbindungen weisen ähnliche biologische Aktivitäten auf, unterscheiden sich jedoch in ihren Glykosylierungsmustern, was sich auf ihre Löslichkeit, Bioverfügbarkeit und spezifischen biologischen Wirkungen auswirken kann.

Eigenschaften

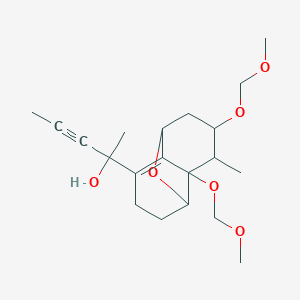

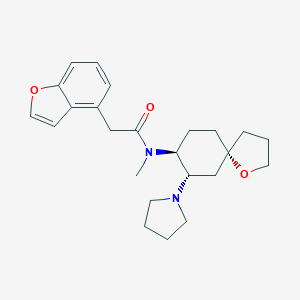

CAS-Nummer |

121530-42-5 |

|---|---|

Molekularformel |

C19H22N2O |

Molekulargewicht |

294.4 g/mol |

IUPAC-Name |

[4-[(E)-1-pyridin-2-yl-3-pyrrolidin-1-ylprop-1-enyl]phenyl]methanol |

InChI |

InChI=1S/C19H22N2O/c22-15-16-6-8-17(9-7-16)18(19-5-1-2-11-20-19)10-14-21-12-3-4-13-21/h1-2,5-11,22H,3-4,12-15H2/b18-10+ |

InChI-Schlüssel |

TWHRYAZJCOWNBG-VCHYOVAHSA-N |

SMILES |

C1CCN(C1)CC=C(C2=CC=C(C=C2)CO)C3=CC=CC=N3 |

Isomerische SMILES |

C1CCN(C1)C/C=C(\C2=CC=C(C=C2)CO)/C3=CC=CC=N3 |

Kanonische SMILES |

C1CCN(C1)CC=C(C2=CC=C(C=C2)CO)C3=CC=CC=N3 |

Synonyme |

2-(1-(4-hydroxymethylphenyl)-3-(1-pyrrolidinyl-1-propenyl))pyridine HMTP hydroxymethyltriprolidine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B54988.png)